molecular formula C18H13P B170142 5-Phenyl-5h-benzo[b]phosphindole CAS No. 1088-00-2

5-Phenyl-5h-benzo[b]phosphindole

Cat. No.: B170142
CAS No.: 1088-00-2
M. Wt: 260.3 g/mol
InChI Key: DNPJAMMRVRYLOB-UHFFFAOYSA-N
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Description

5-Phenyl-5H-benzo[b]phosphindole is an organic molecule composed of a benzo[b]phosphindole core with a phenyl group attached to the phosphorus atom.

Preparation Methods

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Phenyl-5H-benzo[b]phosphindole include:

Uniqueness

This compound is unique due to its specific phenyl substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and catalytic properties .

Properties

IUPAC Name

5-phenylbenzo[b]phosphindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13P/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPJAMMRVRYLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293103
Record name 5-phenyl-5h-benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088-00-2
Record name NSC87219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87219
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Record name 5-phenyl-5h-benzo[b]phosphindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-5H-benzo[b]phosphindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-Phenyl-5H-benzo[b]phosphindole and its derivatives, and how do substituents influence their spectral properties?

A1: this compound consists of a benzo[b]phosphindole core with a phenyl group attached to the phosphorus atom. The research primarily utilized Density Functional Theory (DFT) calculations to investigate the impact of various substituents on the core structure. [] The study revealed that the introduction of electron-donating or electron-withdrawing groups on the phenyl ring leads to significant alterations in the electronic structure and, consequently, the spectral characteristics of these compounds. [] These findings highlight the potential for tailoring the properties of this compound derivatives through targeted substitutions.

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